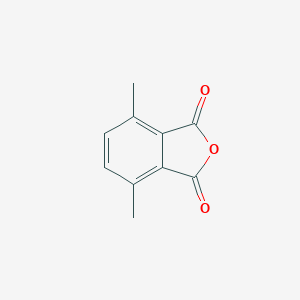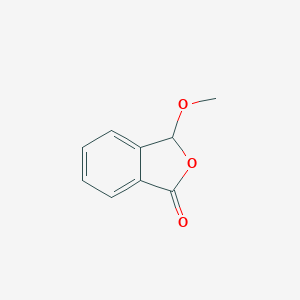
rac N-Demethyl Dapoxetine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac N-Demethyl Dapoxetine: is a racemic metabolite of dapoxetine, a selective serotonin reuptake inhibitor. This compound has the molecular formula C20H21NO and a molecular weight of 291.39 g/mol . It is primarily used in research settings to study the pharmacokinetics and pharmacodynamics of dapoxetine and its metabolites.
Mechanism of Action
Target of Action
rac N-Demethyl Dapoxetine is a racemic metabolite of the selective serotonin reuptake inhibitor (SSRI) Dapoxetine . As an SSRI, its primary target is the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. By inhibiting this transporter, SSRIs increase the extracellular level of the neurotransmitter serotonin, thereby enhancing serotonergic neurotransmission.
Pharmacokinetics
Dapoxetine is known to be rapidly absorbed and eliminated, with a half-life of approximately 1.5 hours
Biochemical Analysis
Biochemical Properties
rac N-Demethyl Dapoxetine, as a metabolite of Dapoxetine, likely shares similar biochemical properties with its parent compound. Dapoxetine is known to interact with the serotonin transporter, inhibiting the reuptake of serotonin and thereby increasing its concentration in the synaptic cleft . This interaction with the serotonin transporter is likely to be a key biochemical property of this compound.
Cellular Effects
The cellular effects of this compound are not well-studied. Given its relationship to Dapoxetine, it may influence cell function by modulating serotonin signaling pathways. Increased serotonin levels can affect various cellular processes, including gene expression and cellular metabolism .
Molecular Mechanism
As a metabolite of Dapoxetine, it may exert its effects at the molecular level through interactions with the serotonin transporter, potentially inhibiting its function and leading to increased serotonin levels .
Dosage Effects in Animal Models
Studies on Dapoxetine have shown that it can have positive effects on post-stroke motor and cognitive function in rats .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Dapoxetine undergoes N-dealkylation, hydroxylation, N-oxidation and dearylation as the main metabolic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac N-Demethyl Dapoxetine typically involves the demethylation of dapoxetine. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or other suitable reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions: rac N-Demethyl Dapoxetine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur with various nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
rac N-Demethyl Dapoxetine is used in various scientific research applications, including:
Chemistry: Studying the chemical properties and reactivity of dapoxetine metabolites.
Biology: Investigating the biological activity and metabolism of dapoxetine in biological systems.
Medicine: Researching the pharmacokinetics and pharmacodynamics of dapoxetine and its metabolites for potential therapeutic applications.
Comparison with Similar Compounds
Dapoxetine: The parent compound, a selective serotonin reuptake inhibitor used for the treatment of premature ejaculation.
N-Desmethyl Dapoxetine: Another metabolite of dapoxetine with similar pharmacological properties.
Dapoxetine Hydrochloride: The hydrochloride salt form of dapoxetine used in pharmaceutical formulations
Uniqueness: rac N-Demethyl Dapoxetine is unique due to its specific role as a metabolite of dapoxetine. It provides insights into the metabolic pathways and pharmacokinetics of dapoxetine, which are crucial for understanding its therapeutic effects and potential side effects .
Properties
IUPAC Name |
N-methyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO/c1-21-19(17-9-3-2-4-10-17)14-15-22-20-13-7-11-16-8-5-6-12-18(16)20/h2-13,19,21H,14-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPPXXMPTQHFGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472441 |
Source


|
| Record name | rac N-Demethyl Dapoxetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119357-18-5 |
Source


|
| Record name | rac N-Demethyl Dapoxetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



acetic acid](/img/structure/B186533.png)




![N-[4-(2-chloroacetyl)phenyl]methanesulfonamide](/img/structure/B186543.png)





